Annamycin (CAS 92689-49-1) is a highly lipophilic, next-generation anthracycline antineoplastic antibiotic characterized by critical structural modifications, including the replacement of the C-3' basic amine with a hydroxy group and the introduction of a C-2' iodine atom [1]. These specific alterations eliminate the protonatable nitrogen found in classic anthracyclines, significantly increasing the compound's lipophilicity (LogP > 1.99) and fundamentally altering its cellular uptake and tissue distribution [2]. For pharmaceutical procurement and formulation scientists, Annamycin serves as a highly specialized active pharmaceutical ingredient (API) optimized for liposomal encapsulation, offering a baseline for developing topoisomerase II inhibitors that bypass multidrug resistance (MDR) without inducing dose-limiting cardiotoxicity [1].
Substituting Annamycin with conventional anthracyclines like doxorubicin or daunorubicin fundamentally compromises both formulation viability and biological efficacy in resistant models[1]. Standard doxorubicin contains a basic amine group that is directly linked to severe, irreversible cardiotoxicity and is readily recognized by P-glycoprotein (P-gp/ABCB1) efflux pumps, leading to rapid multidrug resistance [2]. In contrast, Annamycin's uncharged, highly lipophilic structure renders it invisible to P-gp transporters, allowing it to maintain intracellular concentrations where generic alternatives are actively expelled [1]. Furthermore, attempting to use standard anthracyclines in targeted liposomal research fails to replicate Annamycin's distinct organotropism, which naturally drives disproportionately high accumulation in pulmonary tissues rather than cardiac muscle [3].
In comparative in vitro cardiac cell systems, Annamycin demonstrates approximately 10-fold lower cardiotoxic activity than doxorubicin [1]. In vivo animal models and clinical evaluations further confirm that Annamycin lacks the cardiac muscle accumulation typical of doxorubicin, showing no cardiotoxicity even at cumulative doses exceeding the doxorubicin equivalent limit of 450 mg/m2 [2].
| Evidence Dimension | Cardiotoxic activity and cardiac muscle accumulation |
| Target Compound Data | Annamycin: ~10-fold lower cardiotoxicity; equal accumulation in cardiac vs. non-cardiac cells |
| Comparator Or Baseline | Doxorubicin: High cardiotoxicity; preferential accumulation in cardiac muscle cells |
| Quantified Difference | 10-fold reduction in in vitro cardiotoxicity; zero observed clinical cardiotoxicity at >450 mg/m2 equivalent |
| Conditions | In vitro cardiac cell systems and in vivo cumulative dosing models |
Enables researchers and drug developers to formulate high-dose oncology regimens without the dose-limiting heart damage characteristic of standard anthracyclines.
Annamycin is structurally designed to evade P-glycoprotein (P-gp) mediated multidrug resistance. In MDR+ tumor cell lines, Annamycin achieves IC50 values in the low nanomolar range, which are generally 2 to 10 times lower than those of doxorubicin [1]. The resistance index for highly lipophilic anthracyclines like Annamycin drops to approximately 3, compared to over 4500 for doxorubicin in matched MDR+ parental lines [2].
| Evidence Dimension | IC50 and Resistance Index in MDR+ cells |
| Target Compound Data | Annamycin: IC50 is 2-10x lower; Resistance Index ~3 |
| Comparator Or Baseline | Doxorubicin: Highly susceptible to P-gp efflux; Resistance Index >4500 |
| Quantified Difference | Up to 10-fold higher potency in MDR+ cells; near-complete circumvention of P-gp efflux |
| Conditions | 72-hour exposure in P-gp expressing (MDR+) tumor cell lines |
Crucial for procuring an API to model or treat relapsed/refractory cancers where standard anthracyclines are actively pumped out of target cells.
The removal of the basic amine and addition of an iodine atom at the C-2' position grants Annamycin a highly lipophilic profile (LogP > 1.99) compared to the relatively hydrophilic doxorubicin[1]. This uncharged, lipophilic nature drives rapid cellular uptake and shifts intracellular localization from strictly nuclear (doxorubicin) to highly cytoplasmic, making Annamycin exceptionally compatible with lipid-bilayer encapsulation (e.g., DMPC/DMPG liposomes) [2].
| Evidence Dimension | Lipophilicity (LogP) and subcellular localization |
| Target Compound Data | Annamycin: LogP > 1.99, uncharged, rapid cytoplasmic accumulation |
| Comparator Or Baseline | Doxorubicin: Lower lipophilicity, positively charged amine, strictly nuclear localization |
| Quantified Difference | Significantly higher lipophilicity enabling stable lipid-bilayer integration and faster cellular uptake rates |
| Conditions | Physiological pH partitioning and immunofluorescent subcellular imaging |
Essential for formulation scientists requiring an anthracycline optimized for stable, high-yield liposomal delivery systems.
When formulated in liposomes (L-ANN), Annamycin exhibits a profound and distinct organotropism toward lung tissue. Pharmacokinetic studies reveal that Annamycin accumulation in the lungs (Cmax) is up to 30-fold greater than that achieved by equivalent doses of doxorubicin [1]. Furthermore, Annamycin levels in the lungs were measured at over 10-fold greater than in plasma [2].
| Evidence Dimension | Lung tissue accumulation (Cmax) |
| Target Compound Data | Liposomal Annamycin: >30-fold greater lung Cmax than doxorubicin |
| Comparator Or Baseline | Doxorubicin: Standard systemic distribution with minimal lung concentration |
| Quantified Difference | 30-fold increase in lung tissue concentration |
| Conditions | In vivo pharmacokinetic and organ distribution studies (animal models) |
Provides a distinct pharmacokinetic advantage for developing targeted treatments for lung metastases or localized pulmonary tumors.
Due to its extreme lipophilicity (LogP > 1.99) and lack of a protonatable nitrogen, Annamycin is the preferred anthracycline API for developing lipid-encapsulated nanoparticles (e.g., DMPC/DMPG matrices). It allows formulation scientists to achieve high encapsulation efficiencies and stable lipid-bilayer integration that are difficult to attain with hydrophilic, charged alternatives like doxorubicin [1].
Annamycin serves as a critical positive control and active agent in in vitro and in vivo assays evaluating P-glycoprotein (ABCB1) efflux bypass. Its ability to maintain low nanomolar IC50 values in MDR+ cell lines makes it indispensable for researchers developing therapies for relapsed acute myeloid leukemia (AML) where standard anthracyclines fail [2].
For toxicologists and pharmacologists aiming to decouple DNA intercalation and topoisomerase II poisoning from cardiac muscle damage, Annamycin provides a validated, non-cardiotoxic benchmark. It enables high-dose efficacy studies without the confounding variable of the dose-limiting heart failure inherently linked to the C-3' basic amine of legacy anthracyclines [3].
Leveraging its distinct 30-fold higher lung accumulation compared to doxorubicin, Annamycin is specifically procured for in vivo models targeting soft tissue sarcoma (STS) lung metastases and localized pulmonary tumors, offering a highly specialized organotropic profile for tissue-distribution studies [4].
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